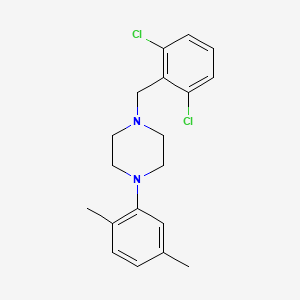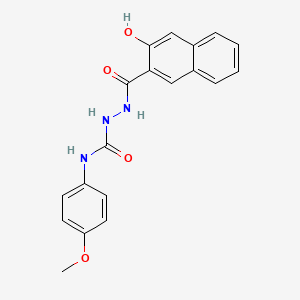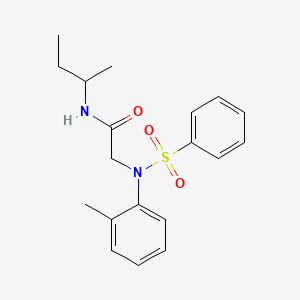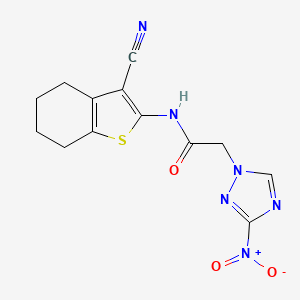![molecular formula C14H25N3O4 B5115436 N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models. MPTP is also used as a tool in research to study the biochemical and physiological effects of Parkinson's disease and to develop potential treatments for the disease.
Mécanisme D'action
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopamine neurons and causes their degeneration. This results in a loss of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models results in a loss of dopamine neurons in the brain, leading to a decrease in dopamine levels. This results in motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation in the brain, which are thought to contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a useful tool for studying Parkinson's disease in animal models. It induces a rapid and reproducible loss of dopamine neurons, which allows researchers to study the disease in a controlled setting. However, this compound-induced Parkinson's disease in animal models does not fully replicate the human disease, and the results obtained from animal studies may not always translate to humans.
Orientations Futures
Several future directions for N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide research include:
1. Developing new animal models of Parkinson's disease that more closely replicate the human disease.
2. Studying the long-term effects of this compound-induced Parkinson's disease in animal models.
3. Developing new treatments for Parkinson's disease based on the mechanisms of this compound-induced neurodegeneration.
4. Studying the role of inflammation and oxidative stress in the neurodegenerative process induced by this compound.
5. Exploring the potential use of this compound as a tool for studying other neurodegenerative diseases.
In conclusion, this compound is a potent neurotoxin that has been extensively studied for its scientific research applications. It is a useful tool for studying Parkinson's disease in animal models and has led to the discovery of several potential treatments for the disease. However, the limitations of this compound-induced Parkinson's disease in animal models must be considered when interpreting the results of research studies.
Méthodes De Synthèse
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with formaldehyde and a reducing agent such as sodium borohydride. The resulting product is then treated with morpholine and tetrahydrofuran to produce this compound.
Applications De Recherche Scientifique
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is widely used in scientific research to study Parkinson's disease. It is used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the biochemical and physiological effects of the disease. This has led to the discovery of several potential treatments for Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c18-13(14(19)16-11-12-3-1-8-21-12)15-4-2-5-17-6-9-20-10-7-17/h12H,1-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJOKEFJVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)

![2-{[3-(pentanoylamino)benzoyl]amino}benzoic acid](/img/structure/B5115424.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5115439.png)

